4-Nitrobenzo-18-crown-6
Overview
Description
4-Nitrobenzo-18-crown-6 is a derivative of the dibenzo-18-crown-6 ether, which is a macrocyclic compound consisting of a large ring containing several ether groups. The nitro derivative implies the presence of a nitro functional group attached to the benzene ring of the dibenzo-18-crown-6 molecule. This modification is likely to influence the chemical and physical properties of the compound, as well as its selectivity and reactivity towards various ions and molecules.
Synthesis Analysis
The synthesis of nitro derivatives of dibenzo-18-crown-6 involves a nitration reaction. Specifically, the reaction of dibenzo-18-crown-6 with nitric acid in the presence of lanthanum nitrate in acetonitrile results in the production of its nitro derivative, namely 20,25-dinitro-2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene . Additionally, the synthesis of di(nitrobenzo)-18-crown-6 derivatives has been achieved with high selectivity by using a mixture of acetic anhydride (Ac2O) and nitric acid (HNO3) as the nitrating agent . The reaction conditions, such as the ratio of nitrating agents, temperature, and time, have been optimized to achieve a high yield of the trans-isomer of the nitro derivative .
Molecular Structure Analysis
The molecular structure of the synthesized nitro derivatives of dibenzo-18-crown-6 has been characterized using various spectroscopic techniques. Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and ultraviolet (UV) spectroscopy have been employed to determine the chemical structures of these compounds . These techniques provide detailed information about the molecular framework and the position of the nitro groups on the benzene rings.
Chemical Reactions Analysis
The nitro derivatives of dibenzo-18-crown-6 are expected to undergo chemical reactions typical of nitro compounds and ethers. The presence of the nitro group can make the compound susceptible to further chemical modifications, such as reduction to an amino group. The study of the di(nitrobenzo)-18-crown-6 derivative has also included the investigation of its catalytic hydrogenation to form the corresponding di(aminobenzo)-18-crown-6 derivative . This transformation demonstrates the reactivity of the nitro group and its potential for further chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrobenzo-18-crown-6 derivatives are influenced by the presence of the nitro group and the macrocyclic ether structure. The nitro group is an electron-withdrawing group that can affect the electron density of the benzene ring and the overall polarity of the molecule. The ether groups in the crown ether can act as ligands, binding to various cations with selectivity based on the size of the macrocycle and the nature of the substituents. The synthesis study has shown that the reaction conditions can significantly affect the yield and selectivity of the nitro derivative, indicating that the physical and chemical properties can be finely tuned .
Scientific Research Applications
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Preparation of Substituted Benzo-18-crown-6
- Scientific Field: Organic Chemistry
- Application Summary: 4-Nitrobenzo-18-crown-6 is used as a precursor for preparing substituted benzo-18-crown-6 .
- Methods of Application: The compound is first reduced to the amine and then used for preparing substituted benzo-18-crown-6 .
- Results or Outcomes: The exact results or outcomes are not specified in the source .
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Preparation of Ring-Cleaved Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 4-Nitrobenzo-18-crown-6 is used in the preparation of ring-cleaved derivatives .
- Methods of Application: The exact methods of application are not specified in the source .
- Results or Outcomes: The exact results or outcomes are not specified in the source .
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Synthesis of Derivatives Containing Nitrobenzofurazan Moieties and a Crown Ether Core
- Scientific Field: Organic Chemistry
- Application Summary: A new derivative containing both nitrobenzofurazan moieties and a crown ether core was synthesized from dibenzo-18-crown-6 ether, which was first nitrated, reduced to the corresponding amine, and subsequently derivatized with NBD .
- Methods of Application: The dibenzo-18-crown-6 ether is first nitrated, reduced to the corresponding amine, and subsequently derivatized with NBD .
- Results or Outcomes: The exact results or outcomes are not specified in the source .
- Proton Conduction in Tröger’s Base-Linked Poly(crown ether)s
- Scientific Field: Material Science
- Application Summary: 4-Nitrobenzo-18-crown-6 is used in the synthesis of Tröger’s base-linked poly(crown ether)s, which have been shown to conduct protons .
- Methods of Application: The exact methods of application are not specified in the source .
- Results or Outcomes: The proton conductivity of the synthesized poly(TBL-DB18C6)-t was found to be 1.4 x 10−4 mS cm−1 in a humid environment .
- Adsorption and Determination of Lead Metal Ions
- Scientific Field: Analytical Chemistry
- Application Summary: A novel magnetic adsorbent has been designed and fabricated for the adsorption and determination of lead metal ions (Pb2+) based on a self-assembly approach between 4′-aminobenzo-18-crown-6 (AB18C6) and Fe3O4–CHO via dehydration condensation .
- Methods of Application: The exact methods of application are not specified in the source .
- Results or Outcomes: The established method has excellent potential for the selective determination of trace Pb2+ from complicated samples .
Safety And Hazards
4-Nitrobenzo-18-crown-6 is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Crown ethers like 4-Nitrobenzo-18-crown-6 have wide application prospects. They could be introduced into amphiphilic copolymers to provide a new trigger mode for drug delivery . In one study, a derivative of 4-Nitrobenzo-18-crown-6 was used to load substances, such as doxorubicin hydrochloride (DOX) and gold nanoparticles .
properties
IUPAC Name |
20-nitro-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO8/c18-17(19)14-1-2-15-16(13-14)25-12-10-23-8-6-21-4-3-20-5-7-22-9-11-24-15/h1-2,13H,3-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXOKBZWNFJJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345156 | |
Record name | 18-Nitro-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzo-18-crown-6 | |
CAS RN |
53408-96-1 | |
Record name | 18-Nitro-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Nitrobenzo-18-crown 6-Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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